molecular formula C24H20N2O4 B271055 N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B271055
M. Wt: 400.4 g/mol
InChI Key: RNGYZPUVGBMXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as DBF-MO, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to work through multiple pathways. In cancer cells, this compound induces apoptosis by activating caspase-3 and inhibiting the Akt/mTOR pathway. In neurodegenerative diseases, this compound reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In inflammation, this compound inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In neurodegenerative diseases, this compound reduces oxidative stress and inflammation, and protects against neuronal damage. In inflammation, this compound inhibits the production of pro-inflammatory cytokines, and reduces inflammation.

Advantages and Limitations for Lab Experiments

N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, its limitations include its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide research. One direction is to further investigate its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. Another direction is to optimize its synthesis method to improve its bioavailability and efficacy. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets.

Synthesis Methods

N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is synthesized through a multi-step process that involves the reaction of dibenzo[b,d]furan with 4-methoxybenzaldehyde to form a Schiff base. The Schiff base is then reduced with sodium borohydride to yield the corresponding amine, which is then reacted with 3-(4-methoxyphenyl)-2-cyanoacrylate to form this compound.

Scientific Research Applications

N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

N-dibenzofuran-3-yl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C24H20N2O4/c1-29-18-9-7-17(8-10-18)26-14-15(12-23(26)27)24(28)25-16-6-11-20-19-4-2-3-5-21(19)30-22(20)13-16/h2-11,13,15H,12,14H2,1H3,(H,25,28)

InChI Key

RNGYZPUVGBMXMM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4

Origin of Product

United States

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